molecular formula C14H9N3O3S B2545492 (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide CAS No. 627890-13-5

(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide

Cat. No. B2545492
CAS RN: 627890-13-5
M. Wt: 299.3
InChI Key: OCQIUXJYXGAQGQ-JXMROGBWSA-N
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Description

The compound “(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound containing a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a nitrophenyl group, which is a phenyl ring substituted with a nitro group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring can undergo Diels–Alder reactions with electrophilic alkenes and alkynes . The nitro group in the nitrophenyl ring can be reduced to an amino group .

Scientific Research Applications

Photophysical Properties

Research has demonstrated that compounds structurally similar to "(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide" exhibit notable photophysical properties. One study investigated the effect of solvent polarity on the photophysical characteristics of chalcone derivatives, showcasing significant solvatochromic effects due to intramolecular charge transfer (ICT) interactions. These findings indicate potential applications in the development of fluorescent materials and sensors, as well as in understanding the solvation dynamics in different environments (Kumari et al., 2017).

Synthetic Chemistry

The synthesis and structural elucidation of compounds related to "(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide" have been explored, with a focus on generating novel structures with potential pharmaceutical or material applications. For example, geminally activated nitro dienes were prepared through the condensation of furan-2-yl and thiophen-2-yl derivatives, highlighting a pathway to diverse nitro-containing compounds with potential utility in synthetic organic chemistry and materials science (Baichurin et al., 2019).

Biological Activities

The compound's structure suggests potential for biological activities, such as antifungal or antibacterial properties. Research into related compounds has demonstrated that certain chalcone derivatives, possessing furan and thiophenyl groups, exhibit cytotoxicity against various cancer cell lines, indicating possible applications in cancer research and treatment. The introduction of specific functional groups, like nitro groups, has been shown to enhance cytotoxic activity, suggesting that structural analogs of "(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide" might also exhibit significant biological activities (Bang et al., 2004).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-10(14(16)21)7-12-5-6-13(20-12)9-1-3-11(4-2-9)17(18)19/h1-7H,(H2,16,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQIUXJYXGAQGQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-enethioamide

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